Myricanol 5-glucoside
Overview
Description
Synthesis Analysis
The synthesis of Myricanol 5-glucoside involves natural biosynthetic pathways in plants. In the laboratory setting, its synthesis could mimic natural routes or involve novel synthetic strategies to attach glucose units to the myricanol scaffold. The synthesis of related diarylheptanoids and glycosides typically involves selective glycosylation reactions that require precise control over reaction conditions to achieve the desired glycosidic linkage.Molecular Structure Analysis
Myricanol 5-glucoside’s molecular structure is characterized by the presence of a myricanol core attached to one or more sugar units. The attachment of a glucose moiety at the 5-position of myricanol through a glycosidic bond significantly influences its solubility, reactivity, and interaction with biological targets.Chemical Reactions Analysis
As a glycoside, Myricanol 5-glucoside participates in chemical reactions typical of its functional groups. The glycosidic bond may undergo hydrolysis under acidic conditions or in the presence of specific enzymes, releasing the sugar moiety and the aglycone (myricanol). This reaction is crucial for its biological activity, as the release of myricanol can influence various biochemical pathways.Physical And Chemical Properties Analysis
The physical properties of Myricanol 5-glucoside, such as solubility, melting point, and crystallinity, are influenced by the presence of the sugar moiety. Generally, glycosides exhibit improved water solubility compared to their aglycone counterparts, which affects their absorption and distribution in biological systems. The chemical properties of Myricanol 5-glucoside are defined by both the myricanol and glucose components.Scientific Research Applications
Anti-Inflammatory and Antioxidant Effects
Myricanol, a natural compound, plays a variety of roles in regulating lipid metabolism, anti-cancer, anti-neurodegeneration, and it could act as an Sirtuin 1 (SIRT1) activator . This study aimed to explore the therapeutic potential and underlying mechanism of myricanol in the lipopolysaccharide (LPS)-induced sepsis model . Myricanol administration significantly improved the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . Furthermore, myricanol treatment inhibited the expression of pro-inflammatory cytokines, attenuated signal pathway activation, and reduced oxidative stress in macrophages .
Traditional Medicine
Myrica and Morella genus (Myricaceae) are taxonomically very close and their species are trees or shrubs with edible fruits that exhibit relevant uses in traditional medicine . For instance, in Chinese or Japanese folk medicine, they are used to treat diarrhea, digestive problems, headache, burns, and skin diseases .
Mechanism of Action
Target of Action
Myricanol 5-glucoside primarily targets Sirtuin 1 (SIRT1) . SIRT1 is a protein that plays a crucial role in cellular health, including lipid metabolism, anti-cancer, and anti-neurodegeneration . It also targets the microtubule-associated protein tau (MAPT) , whose accumulation is linked to neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Myricanol 5-glucoside acts as a potent SIRT1 activator . It selectively enhances SIRT1 activation in lipopolysaccharide (LPS)-stimulated macrophages . The protective effect of myricanol 5-glucoside is reversed through SIRT1 silencing , indicating its specific interaction with SIRT1.
Biochemical Pathways
Myricanol 5-glucoside affects the nuclear factor erythroid 2-related factor 2 signaling and nuclear factor kappa B/mitogen-activated protein kinase pathway . These pathways are involved in the regulation of inflammatory responses and oxidative stress . Myricanol 5-glucoside suppresses these pathways, thereby reducing inflammation and oxidative stress .
Result of Action
Myricanol 5-glucoside has been shown to significantly improve the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . It inhibits the expression of pro-inflammatory cytokines, attenuates signal pathway activation, and reduces oxidative stress in macrophages . It also lowers the levels of MAPT, which plays an important role in some neurodegenerative diseases .
Action Environment
The action of Myricanol 5-glucoside can be influenced by various environmental factors. For instance, the presence of LPS, a component of the outer membrane of Gram-negative bacteria, can stimulate the action of Myricanol 5-glucoside . .
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-[(11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O10/c1-34-25-18-12-15(5-3-4-6-16(29)9-7-14-8-10-19(30)17(18)11-14)24(26(25)35-2)37-27-23(33)22(32)21(31)20(13-28)36-27/h8,10-12,16,20-23,27-33H,3-7,9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYWDNXSMBWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Myricanol 5-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Myricanol 5-glucoside | |
CAS RN |
90052-02-1 | |
Record name | (11R)-11,17-Dihydroxy-3,4-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-5-yl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90052-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myricanol 5-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 223 °C | |
Record name | Myricanol 5-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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